DL-[1,3-13C2]Glyceraldehyde

Metabolic Flux Analysis Isotope Ratio Mass Spectrometry NMR Spectroscopy

Uniformly labeled tracers fail to resolve glycolysis vs. pentose phosphate pathway flux. DL-[1,3-13C2]Glyceraldehyde solves this via non-uniform C1/C3 13C labeling, generating distinct isotopomer distributions for unambiguous pathway deconvolution in 13C-MFA. • Resolves G3P node flux ratios between upper glycolysis and PPP-derived trioses • Produces diagnostic labeling patterns in lactate, glutamate, and alanine • Propagates defined isotopic signature through central carbon metabolism. Rigorous QC; global shipping.

Molecular Formula C3H6O3
Molecular Weight 92.063
CAS No. 478529-53-2
Cat. No. B583794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-[1,3-13C2]Glyceraldehyde
CAS478529-53-2
Synonyms(±)-2,3-Dihydroxypropanal-1,3-13C;  2,3-Dihydroxypropanal-1,3-13C;  2,3-Dihydroxypropionaldehyde-1,3-13C;  DL-Glyceraldehyde-1,3-13C;  DL-Glyceric aldehyde-1,3-13C;  Glyceraldehyde-1,3-13C;  Glyceric Aldehyde-1,3-13C;  Glycerinaldehyde-1,3-13C;  Glycerose-1,
Molecular FormulaC3H6O3
Molecular Weight92.063
Structural Identifiers
SMILESC(C(C=O)O)O
InChIInChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1+1,2+1
InChIKeyMNQZXJOMYWMBOU-ZDOIIHCHSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-[1,3-13C2]Glyceraldehyde Overview


DL-[1,3-13C2]Glyceraldehyde is a stable isotope-labeled analog of the simplest aldose sugar, D/L-glyceraldehyde. Its defining characteristic is the strategic incorporation of two carbon-13 (13C) atoms at the C1 (aldehyde) and C3 (hydroxymethyl) positions of the 3-carbon backbone . This specific isotopic labeling pattern creates a unique, non-uniform mass isotopomer distribution, which is fundamentally different from uniformly labeled ([U-13C3]Glyceraldehyde) or singly labeled (e.g., [1-13C]Glyceraldehyde) versions [1]. This molecular architecture is engineered for use as a precise tracer in metabolic flux analysis (MFA), enabling the deconvolution of complex pathway activities, such as the interplay between glycolysis and the pentose phosphate pathway, which cannot be resolved with uniformly labeled or unlabeled compounds .

Positional 13C labeling at C1 and C3 for metabolic flux analysis
Non-uniform mass isotopomer distribution resolves glycolysis/PPP flux splits
Requires high-resolution MS (LC/GC-MS) for isotopologue tracking

DL-[1,3-13C2]Glyceraldehyde Substitution Impact


Substituting DL-[1,3-13C2]Glyceraldehyde with a different isotopomer, such as a uniformly labeled ([U-13C3]) or singly labeled ([1-13C]) analog, will fundamentally alter, and likely compromise, the information content of a metabolic flux experiment. The analytical power of 13C-MFA lies in the unique mass isotopomer distribution generated by the tracer [1]. A positionally defined tracer like DL-[1,3-13C2]Glyceraldehyde is designed to produce distinct labeling patterns in downstream metabolites (e.g., lactate, alanine, glutamate) that are diagnostic of specific pathway splits . In contrast, a uniformly labeled tracer produces a complex and often degenerate set of isotopomers, making it computationally challenging and sometimes impossible to resolve the fluxes of parallel, converging, or cyclic pathways, such as the pentose phosphate pathway versus glycolysis [2]. Substitution would therefore lead to a loss of analytical specificity, increased uncertainty in flux estimations, or even the inability to test the hypothesis the experiment was designed to address.

DL-[1,3-13C2]Glyceraldehyde vs. [U-13C3]Glyceraldehyde
Uniform labeling may produce degenerate isotopomer sets that obscure parallel pathway resolution.
DL-[1,3-13C2]Glyceraldehyde vs. [1-13C]Glyceraldehyde
Single label may provide insufficient constraints for deconvolving cyclic or converging fluxes.
DL-[1,3-13C2]Glyceraldehyde vs. unlabeled glyceraldehyde
Unlabeled analog may not be distinguishable from endogenous metabolite pools, limiting flux quantification.

DL-[1,3-13C2]Glyceraldehyde Differentiation Evidence


Isotopic Enrichment and Purity

The fidelity of any 13C-tracer experiment is directly dependent on the isotopic purity of the substrate. DL-[1,3-13C2]Glyceraldehyde is supplied with a specified isotopic purity, which is a key quality control (QC) parameter for procurement. The vendor-reported specification is an isotopic purity of ≥99 atom % 13C at the labeled positions . This high enrichment ensures a strong signal-to-background ratio and minimizes the confounding influence of natural abundance 13C (approximately 1.1%), which is critical for accurate isotopomer distribution modeling [1].

Isotopic Purity
Specification review
≥99 atom % 13C at C1, C3
Ensures high signal-to-background for flux modeling
Vendor CoA; confirm by MS or qNMR
Metabolic Flux Analysis Isotope Ratio Mass Spectrometry NMR Spectroscopy

Unique Mass Isotopomer Distribution

The analytical differentiation of DL-[1,3-13C2]Glyceraldehyde from uniformly labeled [U-13C3]Glyceraldehyde is absolute and quantifiable based on its molecular mass and theoretical isotopomer distribution. The unlabeled compound has a monoisotopic mass of 90.0317 Da. DL-[1,3-13C2]Glyceraldehyde has a molecular weight of 92.06 g/mol due to the incorporation of two 13C atoms . In contrast, [U-13C3]Glyceraldehyde has a molecular weight of 93.07 g/mol [1]. This difference in molecular mass allows for unequivocal differentiation via high-resolution mass spectrometry (HRMS). Furthermore, the specific C1 and C3 labeling pattern of DL-[1,3-13C2]Glyceraldehyde is designed to generate distinct isotopologue signatures in downstream metabolites that are unattainable with the uniformly labeled version, providing the necessary constraint for solving complex metabolic network models [2].

Mass Shift
Class-level
M+2 Da (92.06 g/mol)
Distinct from M+3 [U-13C3] tracer
Diagnostic isotopologue signatures for pathway deconvolution
Mass Spectrometry Metabolic Flux Analysis Isotopomer Distribution

Procurement Pricing Comparison

For procurement planning, the cost of DL-[1,3-13C2]Glyceraldehyde can be benchmarked against its unlabeled counterpart. As a specialized, positionally labeled isotopomer, it commands a significant price premium reflecting the complexity of its synthesis and purification. A publicly listed price for DL-[1,3-13C2]Glyceraldehyde is approximately $1,064.90 for a 500 mg unit . In comparison, unlabeled DL-glyceraldehyde (CAS 56-82-6) is an inexpensive commodity chemical, typically costing several orders of magnitude less per gram (e.g., ~$50-100 per kg) [1].

Cost Context
Reported
~$2.13/mg vs ~$0.0001/mg unlabeled
>20,000× cost premium over commodity analog
Based on April 2026 major vendor listing; subject to change
Procurement Budgeting Stable Isotope

DL-[1,3-13C2]Glyceraldehyde Application Scenarios


Metabolic Flux Analysis of Central Carbon Metabolism

This is the primary, intended application for DL-[1,3-13C2]Glyceraldehyde. The compound is specifically designed as a tracer to quantify intracellular metabolic fluxes in cell culture systems. Its non-uniform 13C labeling pattern is instrumental in resolving fluxes through central carbon pathways, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle . The distinct isotopomer distribution it generates in key metabolites like lactate and glutamate provides the necessary constraints for computational flux models, enabling more accurate and precise flux estimations compared to unlabeled or uniformly labeled tracers [1].

Glycolytic Pathway Partitioning

DL-[1,3-13C2]Glyceraldehyde serves as a superior tracer for dissecting the entry and flux of triose phosphates into lower glycolysis. Studies using the related [1-13C] isotopomer in astrocytes have demonstrated its ability to reveal preferential carbon flow into specific metabolic pools, such as lactate versus glutamate . The DL-[1,3-13C2] version, with its two 13C labels, provides an even more information-rich labeling signature. This allows for the specific calculation of flux ratios at the glyceraldehyde-3-phosphate node, quantifying the relative contribution of upper glycolysis versus gluconeogenic or pentose phosphate pathway-derived trioses . This application is critical for research in cancer metabolism, diabetes, and inborn errors of metabolism.

Synthesis of Multi-Labeled Precursor Molecules

Beyond its role as a direct tracer, DL-[1,3-13C2]Glyceraldehyde can serve as a key synthetic intermediate for building more complex 13C-labeled molecules for specialized studies. The defined labeling at the C1 and C3 positions provides a chemical handle to propagate the isotopic pattern into larger products through established enzymatic or chemical synthesis routes . This approach is valuable in fields like natural product biosynthesis and pharmaceutical research, where the precise metabolic fate of specific molecular fragments must be tracked [2].

Application
Selection Property
Validation Focus
Central carbon MFA studies
Positional 13C labeling for flux resolution
Isotopologue distribution modeling in TCA cycle and PPP
Glycolytic pathway partitioning
Non-uniform labeling at triose phosphate node
Flux ratio quantification at glyceraldehyde-3-P branch
Labeled precursor synthesis
Defined C1/C3 isotopic handles
Tracking metabolic fate of molecular fragments

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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